

Managing Stains-all light sensitivity during experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Stains-all**
Cat. No.: **B7765193**

[Get Quote](#)

Technical Support Center: Managing Stains-all™

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the light-sensitive carbocyanine dye, **Stains-all**.

Frequently Asked Questions (FAQs)

Q1: What is **Stains-all** and what is it used for? **Stains-all** is a cationic carbocyanine dye used for staining anionic molecules such as proteins (especially phosphoproteins and calcium-binding proteins), nucleic acids (DNA and RNA), and anionic polysaccharides.[\[1\]](#)[\[2\]](#) It is particularly useful in gel electrophoresis (SDS-PAGE and agarose) for the differential staining of various biomolecules, meaning it imparts different colors to different types of molecules.[\[3\]](#)[\[4\]](#)

Q2: Why is **Stains-all** considered a "differential" stain? **Stains-all** is metachromatic, which means its color changes depending on the molecule it binds to.[\[1\]](#) This property allows for the visual distinction between different types of biomolecules on the same gel. For instance, highly anionic proteins stain blue, less acidic proteins appear pink or red, RNA stains a bluish-purple, and DNA appears blue.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q3: What makes **Stains-all** light-sensitive? **Stains-all** is a carbocyanine dye, a class of molecules known for their photosensitivity.[\[1\]](#)[\[5\]](#) Exposure to light can cause the dye molecules to degrade, leading to a loss of staining intensity and the appearance of a dull yellow

background on the gel.[3] The nucleic acid-dye complex itself will also fade and eventually disappear with continued light exposure.

Q4: How should I prepare and store **Stains-all** solutions?

- Stock Solution (0.1% w/v): Typically prepared by dissolving **Stains-all** powder in formamide. [3][4]
- Storage: The powder should be stored at 2-8°C, protected from light. Stock solutions in solvent are more stable when stored at -20°C or -80°C and must be kept away from moisture and light.[6][7] It is recommended to divide stock solutions into single-use aliquots to avoid repeated freeze-thaw cycles.[3] Always store any solution containing **Stains-all** protected from light.

Q5: Can **Stains-all** be used for quantitative analysis? Yes, under controlled conditions.

Densitometric scans of gels stained with a combined **Stains-all**/silver nitrate protocol have been shown to be proportional to the amount of protein (specifically osteopontin) over a range of 0.25 to 50 ng, making it suitable for quantification.[8]

Troubleshooting Guide

This section addresses common problems encountered when using **Stains-all**.

Problem	Possible Cause(s)	Recommended Solution(s)
Weak or No Staining	<ol style="list-style-type: none">1. Light Exposure: The staining solution or the gel was exposed to light during staining, destaining, or storage.[1]2. Depleted Stain: The staining solution is old or has been used too many times.3. Incorrect pH: The pH of the staining solution is not optimal (recommended pH is ~8.8).[3]	<ol style="list-style-type: none">1. Repeat the entire procedure in complete darkness or under a safelight. Cover all containers with aluminum foil.2. Always use a freshly prepared working solution for each experiment.3. Check and adjust the pH of your Tris buffer before preparing the final staining solution.
High Background Staining	<ol style="list-style-type: none">1. Inadequate Destaining: The destaining step was too short.2. Light Exposure During Destaining: Exposing the gel to a bright light box for too long can cause a dull yellow background.[3][4]	<ol style="list-style-type: none">1. Increase the destaining time in water, keeping the gel protected from light.[4]2. For light-induced destaining, carefully control the exposure time (e.g., up to 30 minutes) and photograph the gel immediately after the desired background is achieved.[3][4]
Bands Fade Quickly	<ol style="list-style-type: none">1. Continuous Light Exposure: The stained gel was left on a light box or exposed to ambient light for an extended period after destaining.2. Natural Instability: The Stain-all dye-biomolecule complex has limited stability to light.[8]	<ol style="list-style-type: none">1. Photograph the gel immediately after the destaining and background are satisfactory.[1][2]2. For enhanced stability and sensitivity, consider using a subsequent silver nitrate staining protocol.[8]
Inconsistent or Splotchy Staining	<ol style="list-style-type: none">1. Poor Mixing: The staining solution was not mixed thoroughly, leading to uneven dye concentration.2. Gel Contamination: The gel may	<ol style="list-style-type: none">1. Ensure the working solution is completely homogenous by vortexing or gentle inversion before use.2. Always handle gels with clean, powder-free gloves. Ensure all glassware

have contaminants (e.g., dust, glove powder) on its surface. and staining trays are meticulously clean.

Quantitative Data Summary

The following tables provide key data for working with **Stains-all**.

Table 1: Differential Staining Colors and Detection Limits

Biomolecule	Staining Color	Detection Limit
DNA	Blue	~3 ng[1][2]
RNA	Bluish-Purple	~90 ng[1][2]
Phosphoproteins	Blue	< 1 ng[1][2]
Anionic Proteins	Pink / Red	Not Specified
Proteoglycans	Purple	Not Specified
Anionic Polysaccharides	Blue	10 - 500 ng[1]

Table 2: Recommended Storage Conditions

Solution Type	Storage Temperature	Duration	Special Conditions
Stains-all (Powder)	2-8°C	Up to 3 years[7]	Sealed, away from moisture and light[6][7]
Stock Solution (in solvent)	-20°C[3][6]	1 month[6]	Sealed, away from light, single-use aliquots[3][6]
Stock Solution (in solvent)	-80°C[6][7]	6 months - 1 year[6][7]	Sealed, away from light, single-use aliquots[3][6]

Experimental Protocols

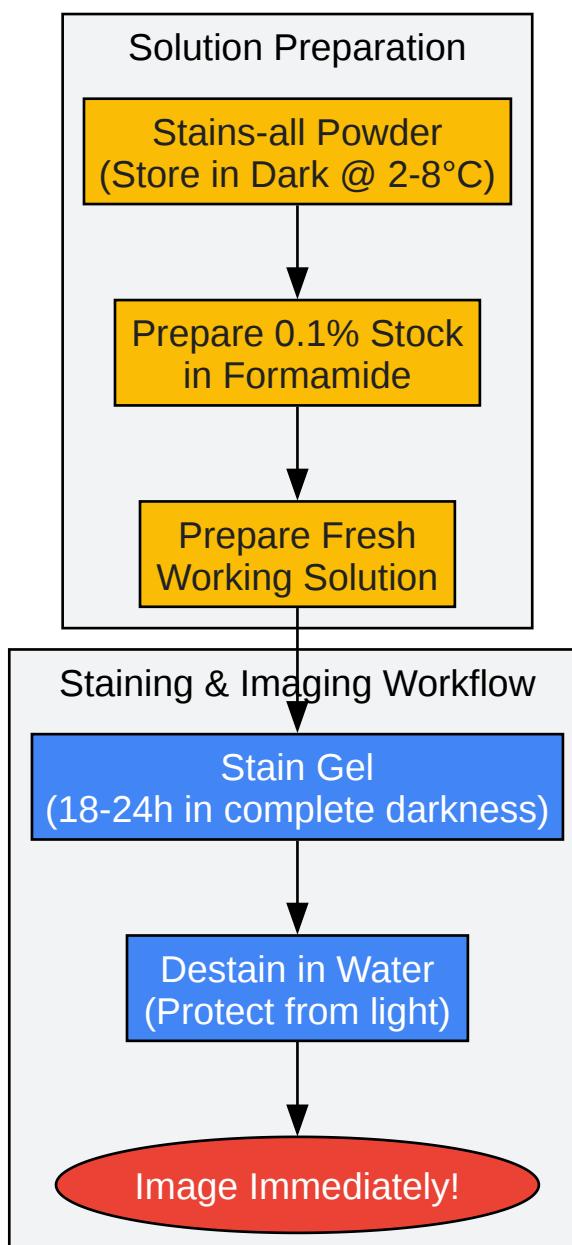
Protocol 1: Preparation of **Stains-all** Solutions

A. 0.1% (w/v) Stock Stain Solution

- Weigh 10 mg of **Stains-all** powder.
- Add the powder to 10 mL of 100% formamide in a conical tube.[3][4]
- Mix thoroughly by vortexing until the dye is completely dissolved.
- Wrap the tube in aluminum foil to protect it from light.
- Store at -20°C or -80°C in single-use aliquots.[3][6]

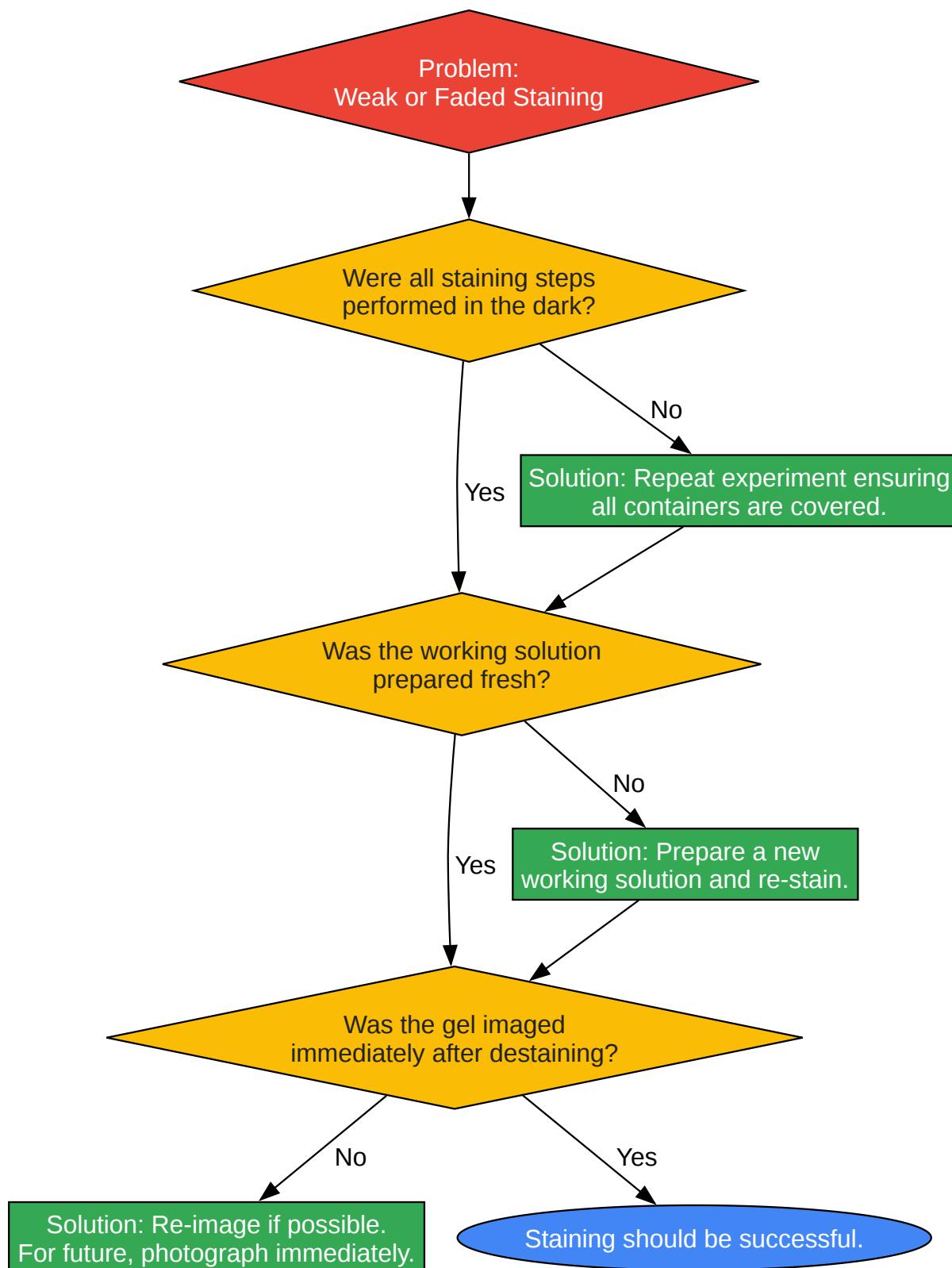
B. Staining Working Solution This recipe makes approximately 20 mL of solution. Scale up as needed for your staining container.

- In a clean, foil-wrapped container, combine the following reagents in order:
 - 12.9 mL of deionized water[3][4]
 - 1 mL of 0.1% Stock Stain Solution[3][4]
 - 1 mL of formamide[3][4]
 - 5 mL of isopropanol[3][4]
 - 100 µL of 3.0 M Tris-HCl, pH 8.8[3][4]
- Mix the solution well. The working solution should be prepared fresh before each use.


Protocol 2: Staining and Destaining of Polyacrylamide Gels

- Post-Electrophoresis Wash: After electrophoresis, gently place the gel in a clean staining tray. Rinse the gel briefly with deionized water.

- Staining: Pour the freshly prepared Staining Working Solution into the tray, ensuring the gel is fully submerged.
- Incubation (Dark): Cover the staining tray completely with aluminum foil or place it in a light-proof box. Incubate at room temperature with gentle agitation for 18 to 24 hours.[3][4] For some applications, staining for at least 48 hours may be required.[6]
- Destaining:
 - Pour off the staining solution.
 - Add deionized water to the tray to cover the gel.
 - Cover the tray again to protect it from light and destain with gentle agitation.[3][4] Change the water periodically until the desired band visibility and background clarity are achieved.
 - Alternative Light Destaining: For faster destaining, the gel can be removed from the staining solution and exposed to a uniform light source (like a light box) for up to 30 minutes.[3][4] This method risks fading the bands and creating a yellow background if not monitored carefully.[3]
- Imaging: Photograph the gel immediately after destaining.[1] The stained bands will fade upon continued exposure to light.


Visualizations

The following diagrams illustrate key workflows for using **Stains-all**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Stains-all** from preparation to imaging.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for common **Stains-all** issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stains-all - Wikipedia [en.wikipedia.org]
- 2. Stains-all | CAS 7423-31-6 | Chemodex | Biomol.com [biomol.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Drug binding by branched DNA: selective interaction of the dye stains-all with an immobile junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stains-All | TargetMol [targetmol.com]
- 8. The staining of acidic proteins on polyacrylamide gels: enhanced sensitivity and stability of "Stains-all" staining in combination with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Managing Stains-all light sensitivity during experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7765193#managing-stains-all-light-sensitivity-during-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com